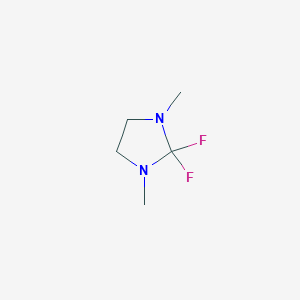
2,2-二氟-1,3-二甲基咪唑烷
描述
2,2-Difluoro-1,3-dimethylimidazolidine is a fluorinating agent that has gained attention for its utility in organic synthesis. It is a clear liquid with a boiling point of 47°C at 37 mmHg and a melting point of -8.7°C . This compound is particularly notable for its role in deoxofluorination reactions, where it converts alcohols to monofluorides and aldehydes/ketones to gem-difluorides under mild conditions .
科学研究应用
2,2-Difluoro-1,3-dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a fluorinating agent in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated intermediates for various industrial applications.
作用机制
Target of Action
The primary target of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) are alcohols, aldehydes, and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
DFI acts as a deoxo-fluorinating agent . It interacts with its targets (alcohols, aldehydes, and ketones) by replacing the oxygen atom with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .
Biochemical Pathways
The action of DFI affects the biochemical pathways involving alcohols, aldehydes, and ketones. By converting these compounds to their fluorinated counterparts, DFI alters the downstream reactions in these pathways. The exact effects can vary depending on the specific pathway and the role of the original compound .
Result of Action
The result of DFI’s action is the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides . This can have various molecular and cellular effects, depending on the role of the original compounds in the cell’s biochemistry.
Action Environment
The action, efficacy, and stability of DFI can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, pH) can affect the efficiency of the fluorination process . Additionally, the presence of other compounds in the reaction mixture can potentially interfere with DFI’s action.
生化分析
Biochemical Properties
2,2-Difluoro-1,3-dimethylimidazolidine plays a significant role in biochemical reactions, particularly in the fluorination of alcohols, aldehydes, and ketones. It interacts with various enzymes and proteins, facilitating the conversion of these substrates into their fluorinated counterparts . The compound’s nucleophilic properties enable it to form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable fluorinated products . This interaction is crucial for studying the effects of fluorine substitution on the biological activity of organic molecules.
Cellular Effects
The effects of 2,2-Difluoro-1,3-dimethylimidazolidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce fluorine atoms into biomolecules can alter their function and stability, leading to changes in cellular behavior . For instance, fluorinated compounds often exhibit increased metabolic stability and altered interactions with cellular receptors, which can impact cell signaling and gene expression .
Molecular Mechanism
At the molecular level, 2,2-Difluoro-1,3-dimethylimidazolidine exerts its effects through the formation of covalent bonds with biomolecules. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the fluorinated product . The compound’s ability to modify the electronic properties of biomolecules through fluorine substitution can lead to changes in their reactivity and interactions with other cellular components . This mechanism is particularly useful in the study of enzyme function and the development of enzyme inhibitors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-1,3-dimethylimidazolidine can change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods . Studies have shown that the compound can degrade over time, leading to a reduction in its fluorinating efficiency . Long-term exposure to the compound in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-1,3-dimethylimidazolidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to the central nervous system and respiratory system . These adverse effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
2,2-Difluoro-1,3-dimethylimidazolidine is involved in several metabolic pathways, primarily related to its role as a fluorinating agent. This process can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular function and metabolism
Transport and Distribution
The transport and distribution of 2,2-Difluoro-1,3-dimethylimidazolidine within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form stable covalent bonds with biomolecules can affect its localization and accumulation in specific cellular compartments . This property is important for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2-Difluoro-1,3-dimethylimidazolidine is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine typically involves the reaction of 2-fluoropropanol with 1,3-dimethylimidazole in a 1:1 molar ratio. The reaction mixture is heated under basic conditions, and the product is then separated and purified through distillation .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2,2-Difluoro-1,3-dimethylimidazolidine primarily undergoes deoxofluorination reactions. It is effective in converting:
Primary alcohols: to alkyl fluorides under mild conditions.
Aldehydes and ketones: to gem-difluorides at elevated temperatures.
Phenols: with electron-withdrawing groups to fluorinated products.
Common Reagents and Conditions
Solvents: Acetonitrile, dichloromethane, and glyme are commonly used.
Conditions: Reactions are typically conducted at temperatures ranging from 25°C to 85°C, depending on the substrate.
Major Products
Primary alcohols: yield alkyl fluorides.
Aldehydes and ketones: yield gem-difluorides.
Phenols: yield fluorinated aromatic compounds.
相似化合物的比较
2,2-Difluoro-1,3-dimethylimidazolidine is compared with other fluorinating agents such as:
Diethylaminosulfur trifluoride (DAST): Less thermally stable, decomposes at about 90°C.
Yarovenko and Ishikawa agents: Similar in structure but less reactive due to the absence of stabilizing nitrogen atoms.
Sulfur tetrafluoride (SF4): More aggressive and less selective in fluorination reactions.
The uniqueness of 2,2-Difluoro-1,3-dimethylimidazolidine lies in its thermal stability and selective fluorination capabilities under mild conditions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
2,2-difluoro-1,3-dimethylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCBOKBTJIJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381273 | |
| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220405-40-3 | |
| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


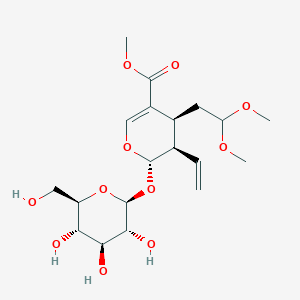
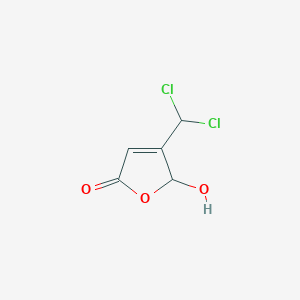


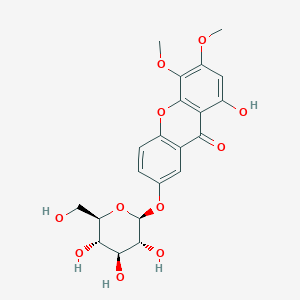

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

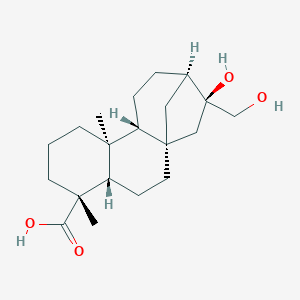
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)




